3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl and methyl groups. The thiophen-2-yl moiety is then attached through a thioether linkage. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl and thiophen-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines with different substituents. Examples are:
- 3-allyl-5,6-dimethyl-2-((2-oxo-2-(phenyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-5,6-dimethyl-2-((2-oxo-2-(furanyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the thiophen-2-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-4-7-19-16(21)14-10(2)11(3)24-15(14)18-17(19)23-9-12(20)13-6-5-8-22-13/h4-6,8H,1,7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJPKPIBYFXCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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